![molecular formula C20H16Cl2N2O2S2 B3006467 2-((3,4-dichlorobenzyl)thio)-3-(2-methoxyphenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one CAS No. 850915-48-9](/img/structure/B3006467.png)
2-((3,4-dichlorobenzyl)thio)-3-(2-methoxyphenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one
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Description
The compound "2-((3,4-dichlorobenzyl)thio)-3-(2-methoxyphenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one" is a chemically synthesized molecule that appears to be related to the class of thienopyrimidinones. These compounds are of interest due to their potential pharmacological properties, including analgesic and anti-inflammatory activities, as well as their structural characteristics which allow for a variety of non-covalent interactions within their molecular structure .
Synthesis Analysis
The synthesis of related thienopyrimidinones typically involves the condensation of substituted amino-thiophenes with isothiocyanates, followed by cyclization in the presence of an acid or base. For example, the synthesis of 6-(2,5-dichlorothiophen-3-yl)-3,4-dihydro-4-(4-methoxyphenyl)pyrimidine-2(1H)-thione was achieved by condensation of an enone with thiourea in the presence of KOH . Similarly, the synthesis of dihydrothieno[3,2-d]pyrimidin-4(3H)-ones can be achieved by aza-Wittig reactions followed by subsequent reactions with amines, phenols, or alcohols . These methods may provide insights into the synthesis of the compound .
Molecular Structure Analysis
The molecular structure of thienopyrimidinones is characterized by the presence of a thienopyrimidinone core, which can adopt various conformations. For instance, the pyrimidine-2(1H)-thione rings can adopt a flattened boat conformation, and the orientation of substituents such as methoxyphenyl groups can be perpendicular to the pyrimidine ring, as observed in related compounds . The presence of substituents like dichlorobenzyl and methoxyphenyl groups can influence the overall molecular geometry and the potential for intermolecular interactions.
Chemical Reactions Analysis
Thienopyrimidinones can participate in a variety of chemical reactions, particularly those involving their thione and thiol functionalities. For example, acylation reactions can be performed to yield acylthio derivatives, which can exhibit different biological activities . The reactivity of the sulfur atom in the thione or thiol group is a key aspect of the chemical behavior of these compounds.
Physical and Chemical Properties Analysis
The physical and chemical properties of thienopyrimidinones are influenced by their molecular structure. The presence of non-covalent interactions such as hydrogen bonds, van der Waals interactions, and steric effects can affect the compound's solubility, melting point, and crystalline structure . Spectroscopic methods such as FT-IR, FT-Raman, NMR, and mass spectrometry are commonly used to characterize these compounds and provide detailed information about their physical and chemical properties .
Scientific Research Applications
Antifungal Properties
- Research has shown that certain derivatives of this compound exhibit significant antifungal effects. For example, derivatives have been tested against fungi like Aspergillus terreus and Aspergillus niger, showing effective antifungal properties. The effectiveness of these compounds as antifungal agents suggests potential applications in medical and agricultural fields (Jafar, Abdul Mahdi, Hadwan, & AlameriAmeer, 2017).
Antitumor Activity
- Some derivatives of this compound have been found to display potent antitumor activity. These compounds have been tested on various human cancer cell lines, including breast adenocarcinoma, cervical carcinoma, and colonic carcinoma, showing significant growth inhibition. This suggests its potential utility in developing new cancer therapies (Hafez & El-Gazzar, 2017).
Antiangiogenic Potential
- Studies also indicate the potential of this compound's derivatives as powerful antiangiogenic agents. Computational docking studies have shown significant results in binding affinity with VEGFR-2 kinase, a key target in angiogenesis, suggesting their use in treating diseases where angiogenesis plays a crucial role, such as certain cancers and eye diseases (Jafar & Hussein, 2021).
properties
IUPAC Name |
2-[(3,4-dichlorophenyl)methylsulfanyl]-3-(2-methoxyphenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16Cl2N2O2S2/c1-26-17-5-3-2-4-16(17)24-19(25)18-15(8-9-27-18)23-20(24)28-11-12-6-7-13(21)14(22)10-12/h2-7,10H,8-9,11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TXPCNZYVGIKMSI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1N2C(=O)C3=C(CCS3)N=C2SCC4=CC(=C(C=C4)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16Cl2N2O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
451.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-((3,4-dichlorobenzyl)thio)-3-(2-methoxyphenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one |
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